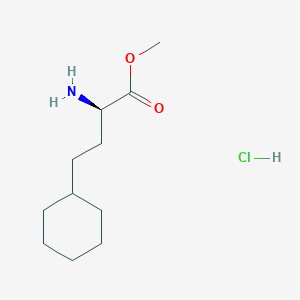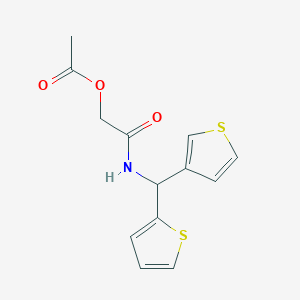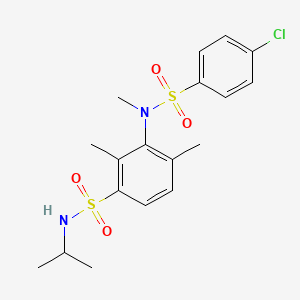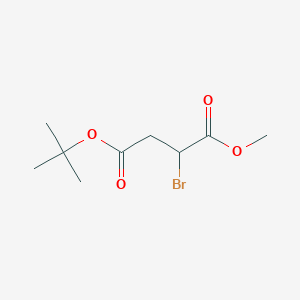![molecular formula C18H21N3O2 B2843465 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone CAS No. 477858-83-6](/img/structure/B2843465.png)
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is a synthetic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.385.
Preparation Methods
The preparation of 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-benzylpiperazine with a pyrrole derivative under specific conditions to form the desired product . The reaction typically requires a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are investigating its potential therapeutic applications, including its effects on specific molecular targets and pathways. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be compared with other similar compounds, such as 1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-3-methylbutan-1-one . While both compounds share a similar core structure, they differ in their substituents, which can lead to differences in their chemical properties and biological activities . The unique structure of this compound makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14(22)16-11-17(19-12-16)18(23)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,19H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZQXAUSRUCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)


